6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid
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Overview
Description
6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid is a boronic acid derivative with a unique spirocyclic structure. This compound is of interest due to its potential applications in various fields, including organic synthesis and medicinal chemistry. The presence of boronic acid functionality makes it a valuable intermediate in Suzuki-Miyaura coupling reactions, which are widely used in the formation of carbon-carbon bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid typically involves the hydroboration of alkenes or alkynes. Hydroboration is a common method for preparing organoborane reagents, where a B-H bond is added across a carbon-carbon double or triple bond . The reaction conditions often include the use of borane reagents and solvents such as tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve large-scale hydroboration processes, utilizing continuous flow reactors to ensure efficient and consistent production. The use of automated systems and advanced purification techniques, such as chromatography, can enhance the yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid undergoes various chemical reactions, including:
Oxidation: Conversion of the boronic acid group to a boronate ester or boronic anhydride.
Reduction: Reduction of the boronic acid to a borane or borohydride.
Substitution: Nucleophilic substitution reactions where the boronic acid group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles like amines or alcohols for substitution reactions. The reactions are typically carried out under mild conditions, often at room temperature or slightly elevated temperatures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the boronic acid group can yield boronate esters, while reduction can produce boranes. Substitution reactions can result in the formation of various substituted derivatives, depending on the nucleophile used.
Scientific Research Applications
6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis, particularly in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of boron-based pharmaceuticals.
Industry: Utilized in the production of advanced materials and polymers, where boronic acid functionality can impart unique properties.
Mechanism of Action
The mechanism of action of 6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as in the design of sensors and drug molecules. The boronic acid group can interact with molecular targets through the formation of boronate esters, which can modulate the activity of enzymes or other biological molecules.
Comparison with Similar Compounds
Similar Compounds
6-Boc-2-thia-6-aza-spiro[3.3]heptane-2,2-dioxide: Another spirocyclic compound with a different heteroatom (sulfur) in the ring structure.
2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid: A similar compound without the Boc protecting group, which may have different reactivity and applications.
Uniqueness
6-Boc-2,2-difluoro-6-aza-spiro[2.5]octane-1-boronic acid is unique due to its combination of boronic acid functionality and spirocyclic structure. This combination imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and a potential candidate for various scientific research applications.
Properties
IUPAC Name |
[2,2-difluoro-6-[(2-methylpropan-2-yl)oxycarbonyl]-6-azaspiro[2.5]octan-1-yl]boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20BF2NO4/c1-10(2,3)20-9(17)16-6-4-11(5-7-16)8(13(18)19)12(11,14)15/h8,18-19H,4-7H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JWABWRLWPMHFCB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1C2(C1(F)F)CCN(CC2)C(=O)OC(C)(C)C)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20BF2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
291.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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